

Inter-Laboratory Validation of 2-Hydroxyimipramine Measurement: A Comparative Guide

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Compound of Interest

Compound Name: 2-Hydroxyimipramine

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The accurate quantification of **2-hydroxyimipramine**, an active metabolite of the tricyclic antidepressant imipramine, is crucial for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative overview of various analytical methods for its measurement, with a focus on their performance characteristics and experimental protocols. While direct inter-laboratory validation data for **2-hydroxyimipramine** is not readily available in the public domain, this document synthesizes data from individual validated methods to offer a comparative perspective.

The primary analytical techniques for the quantification of imipramine and its metabolites are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).^[1] More recent and advanced methods utilize Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity.^[2]

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of imipramine and its metabolites, including **2-hydroxyimipramine**.

Metho d	Analyt e(s)	Matrix	LLOQ (ng/mL)	Lineari ty (ng/mL)	Intrada y Precisi on (%RSD)	Interda y Precisi on (%RSD)	Accura cy (%)	Recov ery (%)
UHPLC -Q- TOF- MS[2]	Imipram ine, Desipra mine	Mouse Serum	5.0	5.0 - 1000.0 (Imipra mine),	2.8 - 4.6 (Imipra mine),	2.6 - 5.0 (Imipra mine),	96.0 - 97.9 (Imipra mine),	96.0 - 97.6 (Imipra mine),
				5.0 - 250.0 (Desipr amine)	3.1 - 5.8 (Desipr amine)	2.0 - 8.4 (Desipr amine)	87.9 - 102.0 (Desipr amine)	87.0 - 99.5 (Desipr amine)
				2.5 - 5000 (Imipra mine),	N/A	N/A	N/A	N/A
			2.50 (Imipra mine), 0.250 (Desipr amine)	0.25 - 500 (Desipr amine)				
HPLC with UV and Coulom etric Detecti on[4]	Imipram ine, Desipra mine, 2- Hydrox yimipra mine, 2- Hydrox ydesipr amine	Plasma	N/A	N/A	N/A	N/A	N/A	UV: 97.8 ± 3.5 (2- Hydrox yimipra mine), Coulom etric: 90.3 ± 4.0 (2- Hydrox yimipra mine)

GC-MS[5]	Imipramine, Desipramine, 2-Hydroxymipramine, 2-Hydroxydesipramine	Plasma	N/A	N/A	N/A	N/A	N/A	N/A
RP-UPLC[6]	Imipramine Hydrochloride	Bulk Drug/Pharmaceuticals	0.7672	0.2 - 3 µg/mL	N/A	N/A	N/A	N/A

N/A: Not available in the provided search results.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. UHPLC-Q-TOF-MS for Imipramine and Desipramine in Mouse Serum[2]

- Sample Preparation:
 - To 50 µL of mouse serum, add internal standard.
 - Perform protein precipitation with acetonitrile.
 - Centrifuge and collect the supernatant.
- Chromatographic Conditions:
 - Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).
 - Mobile Phase: Gradient elution with 0.1% formic acid in 20 mM ammonium formate buffer and 0.1% formic acid in acetonitrile.

- Flow Rate: 0.3 mL/min.
- Column Temperature: 45°C.
- Injection Volume: 5 µL.
- Mass Spectrometry:
 - Instrument: Quadrupole-Time-of-Flight Mass Spectrometer.
 - Ionization Mode: Positive Electrospray Ionization (ESI).

2. LC-MS/MS for Imipramine and Desipramine in Human Plasma[3]

- Sample Preparation:
 - Use 50 µL of human plasma.
 - Perform a modified liquid-liquid extraction using an ion-pairing agent on a 96-well supported liquid extraction (SLE) plate.
 - Back-extract the analytes from the organic phase into an aqueous solution containing citric acid.
 - Inject the aqueous extract directly.
- Chromatographic and Mass Spectrometric Conditions: Not detailed in the abstract.

3. HPLC with Sequential UV and Coulometric Detection for Imipramine and its Hydroxylated Metabolites[4]

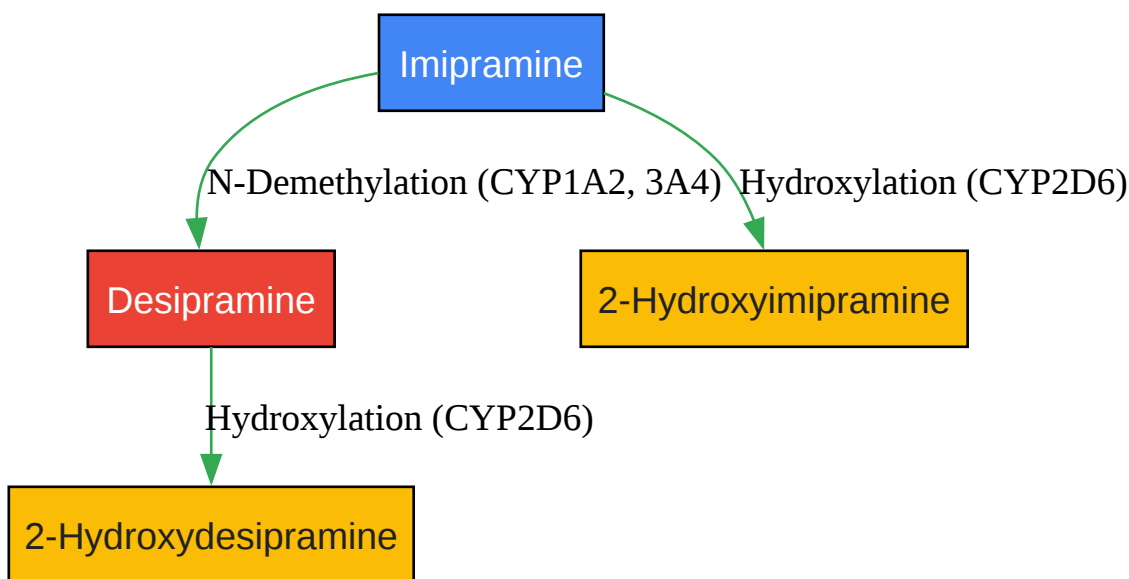
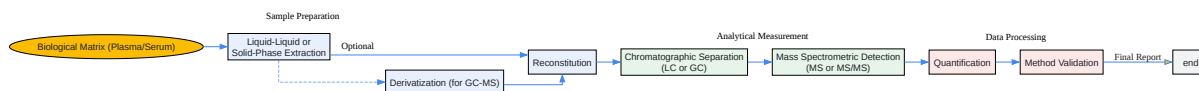
- Sample Preparation: A single common extraction step is used, but details are not provided in the abstract.
- Chromatographic Conditions: Reversed-phase HPLC.
- Detection: Sequential ultraviolet (UV) and coulometric detectors.

4. GC-MS for Metabolites of Imipramine and Desipramine in Plasma[5]

- Sample Preparation:
 - Add deuterated internal standards to plasma samples.
 - Extract at pH 9 with ethyl acetate.
 - Extract at pH > 11 with hexane-isopropanol.
 - Combine and evaporate the extracts under nitrogen.
 - Prepare trifluoroacetyl derivatives using N-methyl-bis-trifluoroacetamide.
- Analysis: GC-MS with selected ion monitoring (SIM) in the electron ionization mode.

Visualizations

Experimental Workflow for **2-Hydroxyimipramine** Measurement



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Phone: (601) 213-4426
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